Cas no 1384856-37-4 (2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione)

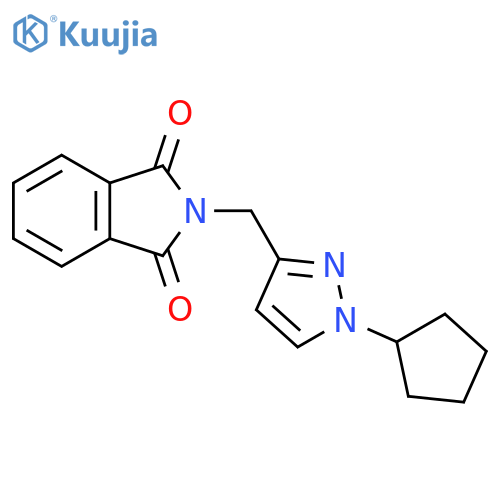

1384856-37-4 structure

商品名:2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione

CAS番号:1384856-37-4

MF:C17H17N3O2

メガワット:295.335783720016

CID:5169745

2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione

-

- インチ: 1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-12-9-10-20(18-12)13-5-1-2-6-13/h3-4,7-10,13H,1-2,5-6,11H2

- InChIKey: UCWNVIUGRCBTSL-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)N1CC1C=CN(C2CCCC2)N=1

2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM501699-1g |

2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |

1384856-37-4 | 97% | 1g |

$235 | 2023-02-18 | |

| Chemenu | CM501699-5g |

2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |

1384856-37-4 | 97% | 5g |

$696 | 2023-02-18 | |

| Ambeed | A444299-5g |

2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |

1384856-37-4 | 97% | 5g |

$710.0 | 2024-04-24 | |

| Ambeed | A444299-1g |

2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione |

1384856-37-4 | 97% | 1g |

$237.0 | 2024-04-24 |

2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

1384856-37-4 (2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione) 関連製品

- 624-75-9(Iodoacetonitrile)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 42464-96-0(NNMTi)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1384856-37-4)2-(1-Cyclopentyl-1H-pyrazol-3-ylmethyl)-isoindole-1,3-dione

清らかである:99%/99%

はかる:1g/5g

価格 ($):213.0/639.0